
Triethyllead oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyllead oleate is an organolead compound that combines triethyllead with oleic acid Organolead compounds have historically been used in various industrial applications, particularly as additives in gasoline to improve engine performance due to the toxic nature of lead compounds, their use has significantly declined
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyllead oleate can be synthesized through the reaction of triethyllead chloride with sodium oleate. The reaction typically occurs in an organic solvent such as toluene, under reflux conditions. The general reaction scheme is as follows:
(C2H5)3PbCl+C17H33COONa→(C2H5)3PbOOCC17H33+NaCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Triethyllead oleate undergoes various chemical reactions, including:
Oxidation: The lead center can be oxidized, leading to the formation of lead oxides.
Reduction: Reduction reactions can convert this compound to lead metal and oleic acid.
Substitution: The lead-oleate bond can be substituted by other nucleophiles, leading to the formation of different organolead compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides and amines can participate in substitution reactions.
Major Products
Oxidation: Lead oxides and oleic acid derivatives.
Reduction: Lead metal and oleic acid.
Substitution: Various organolead compounds depending on the nucleophile used.
Scientific Research Applications
Triethyllead oleate has several applications in scientific research:
Chemistry: Used as a reagent in organometallic chemistry to study lead-carbon bonds and their reactivity.
Biology: Investigated for its effects on biological systems, particularly its toxicity and interaction with cellular components.
Medicine: Research into potential therapeutic applications is limited due to its toxicity, but it is studied for its effects on biological pathways.
Industry: Historically used as an additive in gasoline, though its use has declined due to environmental and health concerns.
Mechanism of Action
The mechanism of action of triethyllead oleate involves its interaction with cellular components, particularly proteins and enzymes. The lead center can bind to thiol groups in proteins, disrupting their function. This interaction can lead to oxidative stress and cellular damage. The oleate component can interact with lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
Tetraethyllead: Another organolead compound historically used as a gasoline additive.
Trimethyllead oleate: Similar structure but with methyl groups instead of ethyl groups.
Lead acetate: A simpler lead compound used in various industrial applications.
Uniqueness
Triethyllead oleate is unique due to its combination of triethyllead and oleic acid, which imparts specific chemical properties and reactivity. Its organolead nature makes it a valuable compound for studying lead chemistry, though its toxicity limits its practical applications.
Properties
CAS No. |
63916-98-3 |
|---|---|
Molecular Formula |
C24H48O2Pb |
Molecular Weight |
576 g/mol |
IUPAC Name |
triethylplumbyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.3C2H5.Pb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*1-2;/h9-10H,2-8,11-17H2,1H3,(H,19,20);3*1H2,2H3;/q;;;;+1/p-1/b10-9-;;;; |
InChI Key |
RHLUABPEPDDYPL-HKIWRJGFSA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[Pb](CC)(CC)CC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O[Pb](CC)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


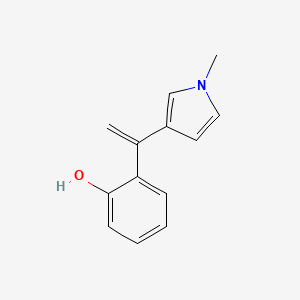
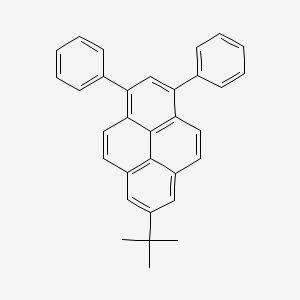
![1'-(4-(tert-butyl)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B14139002.png)


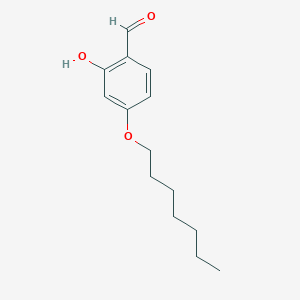
stannane](/img/structure/B14139028.png)
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[3-(dimethylamino)propylamino]ethyl]prop-2-enamide](/img/structure/B14139039.png)

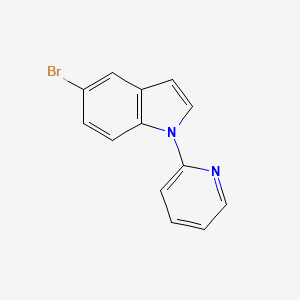
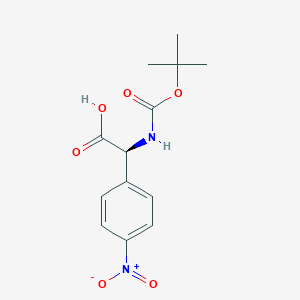
![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14139057.png)
![N,N-Dimethyl-N'-{4-[(1-oxo-1-phenylpropan-2-yl)oxy]phenyl}urea](/img/structure/B14139072.png)
![2-((2-chloro-6-fluorobenzyl)thio)-8-(4-chlorophenyl)pyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14139085.png)
